
PLX9486
Beschreibung
Eigenschaften
Molekularformel |
C28H62Cl8N8 |
---|---|
SMILES |
Unknown |
Aussehen |
Solid powder |
Synonyme |
PLX9486; PLX-9486; PLX 9486.; Unknown |
Herkunft des Produkts |
United States |
Molecular and Cellular Pharmacology of Plx9486
Identification and Characterization of Primary Molecular Targets of PLX9486
Investigation of KIT kinase variants and other relevant protein targets.
This compound is specifically designed to inhibit a spectrum of KIT mutations, including primary mutations in exons 9 and 11, and secondary resistance mutations in exons 17 and 18 gistsupport.orgmdedge.comresearchgate.net. Notably, it shows potent activity against exon 17 mutations, such as D816V, which are often responsible for resistance to conventional TKIs like imatinib researchgate.netnih.gov.
In preclinical studies, this compound exhibited nanomolar potency in inhibiting the growth and KIT phosphorylation of engineered BaF3 cells transformed with KIT exon 17 mutations (p.D816V) and double KIT exon 11/17 mutations (p.V560G/D816V) researchgate.netnih.gov. Its efficacy has also been demonstrated in patient-derived xenograft (PDX) models of imatinib-resistant GISTs, including models harboring KIT mutations like p.P577del;W557LfsX5;D820G and p.W557_K558del;Y823D researchgate.netnih.gov.
While KIT is the primary target, the compound's design focuses on overcoming resistance mechanisms arising from specific KIT mutations, particularly those in the activation loop (A-loop) nih.gov.
Determination of target selectivity and specificity of this compound.
This compound exhibits high selectivity for mutant KIT over wild-type KIT, demonstrating a greater than 150-fold selectivity for mutant versus wild-type KIT gistsupport.orgmdedge.comecmcnetwork.org.uk. This selectivity is a crucial feature, as it allows for targeted inhibition of oncogenic KIT activity while potentially minimizing off-target effects associated with inhibiting wild-type KIT researchgate.netecmcnetwork.org.uk.
The compound's selectivity profile is complementary to other KIT TKIs, enabling its use in combination therapies to address a broader range of KIT mutations gistsupport.orgmdedge.com. For instance, it has been investigated in combination with sunitinib, a type II inhibitor that targets ATP-binding pocket mutations (exons 13 and 14), and pexidartinib (PLX3397), another potent KIT inhibitor gistsupport.orgmdedge.comnih.gov. This combinatorial approach aims to overcome clonal heterogeneity in GISTs where multiple resistance subclones with distinct mutations may coexist mdedge.comnih.gov.
The efficacy of single-agent this compound has been supported by circulating tumor DNA (ctDNA) studies, which showed reductions in ctDNA levels of exons 11 and 17/18, reflecting the compound's selective inhibition profile mdedge.com.
Table 1: this compound Activity Against KIT Kinase Variants
KIT Exon Mutation | This compound Activity (Preclinical) | Reference |
Exon 9 | Inhibited | gistsupport.orgmdedge.comresearchgate.net |
Exon 11 | Inhibited (including V560G/D816V) | gistsupport.orgmdedge.comresearchgate.netnih.gov |
Exon 17 | Potent inhibition (including D816V) | researchgate.netgistsupport.orgmdedge.comresearchgate.netnih.gov |
Exon 18 | Inhibited | gistsupport.orgmdedge.comresearchgate.net |
Wild-type KIT | >150-fold selective against | gistsupport.orgmdedge.comecmcnetwork.org.uk |
Mechanisms of Molecular Interaction and Kinase Inhibition by this compound
Structural basis of this compound binding to target kinases (e.g., DFG-in conformation).
This compound is characterized as a selective type I KIT inhibitor nih.gov. Type I kinase inhibitors typically bind to the catalytically active conformation of the kinase, often referred to as the "DFG-in" conformation nih.govthieme-connect.demdpi.com. In this conformation, the conserved Asp-Phe-Gly (DFG) motif within the kinase's activation loop (A-loop) is oriented such that the aspartate faces the ATP-binding site and the phenylalanine points out of the active site mdpi.combiorxiv.org. This "DFG-in" state is crucial for the kinase's catalytic activity mdpi.comwhiterose.ac.uk.
X-ray crystallographic analysis of KITD816V, a representative A-loop mutation, provided structural insights into acquired resistance to standard TKIs nih.gov. This analysis revealed that the D816V mutation stabilizes the catalytically active, DFG-in conformation of the KIT kinase nih.govthieme-connect.de. This structural understanding was instrumental in the design of this compound, which was specifically developed to target KIT in this DFG-in conformation nih.gov. Crystal structures of the KIT kinase domain in complex with this compound (bezuclastinib) confirm its binding to the DFG-in state expasy.orgrcsb.orgnih.gov.
Allosteric modulation and active site engagement by this compound.
As a type I inhibitor, this compound primarily engages the active site of the KIT kinase, competing with ATP for binding mdpi.com. Unlike type II inhibitors (e.g., imatinib, sunitinib, regorafenib) that bind to the inactive, DFG-out conformation, this compound's binding to the DFG-in conformation allows it to effectively inhibit kinases that are constitutively active due to A-loop mutations nih.govthieme-connect.demdpi.com. The ability of this compound to target the DFG-in conformation is particularly important for overcoming resistance mutations that promote this active state, thereby precluding the binding of type II inhibitors to the allosteric pocket nih.gov.
Downstream Signaling Pathway Modulation by this compound
Inhibition of KIT by this compound leads to a pronounced reduction in the activation of downstream signaling pathways researchgate.netnih.gov. Pharmacodynamic analyses in preclinical models have shown a significant decrease in mitogen-activated protein kinase (MAPK) activation, a key pathway downstream of KIT signaling researchgate.netnih.govresearchgate.net. This inhibition of MAPK activation was observed even after a single dose of this compound researchgate.netnih.gov.
The KIT receptor tyrosine kinase, upon activation, stimulates various downstream signaling pathways that promote cell survival and proliferation proteopedia.orgidrblab.net. These pathways include the AKT1 signaling pathway (via phosphorylation of PIK3R1), and the RAS-RAF1-MAP kinase pathway (involving MAPK1/ERK2 and MAPK3/ERK1) idrblab.net. KIT also promotes the activation of STAT family members (STAT1, STAT3, STAT5A, STAT5B) idrblab.net.
Table 2: Downstream Signaling Pathway Modulation by this compound
Pathway/Effect | Observed Modulation by this compound | Reference |
Mitogen-Activated Protein Kinase (MAPK) Activation | Pronounced reduction | researchgate.netnih.govresearchgate.net |
Cell Proliferation | Significant inhibition | researchgate.netnih.gov |
KIT Y703/Y719 Phosphorylation | No significant effect | researchgate.netnih.gov |
Tumor Regression | Observed in specific PDX models | researchgate.netnih.gov |
Impact on key cellular proliferation pathways (e.g., MAPK activation)
The oncogenic signaling driven by mutated KIT in GISTs largely operates through downstream pathways that regulate cell proliferation, including the mitogen-activated protein kinase (MAPK) pathway mrc.ac.ukwikipedia.org. This compound exerts a significant impact on these crucial cellular proliferation pathways by inhibiting KIT signaling. Preclinical studies have demonstrated that treatment with this compound leads to a pronounced reduction in MAPK activation wikipedia.orgwikidata.orgnih.gov. This inhibitory effect on MAPK activation has been observed even after a single dose of this compound wikipedia.orgnih.gov. In patient-derived xenograft models of imatinib-resistant GISTs, this compound treatment resulted in significant inhibition of proliferation and tumor regression wikipedia.orgnih.gov. For instance, in UZLX-GIST9 xenografts (harboring KIT mutations p.P577del;W557LfsX5;D820G), this compound treatment at 100 mg/kg/day significantly inhibited proliferation wikipedia.orgnih.gov.
Regulation of cell survival and apoptotic mechanisms in preclinical models
KIT signaling is essential for the regulation of cell survival and proliferation guidetopharmacology.org. In the context of GISTs, uncontrolled cell proliferation and survival are directly linked to aberrant KIT signaling wikipedia.org. By inhibiting mutated KIT, this compound indirectly impacts cell survival mechanisms by disrupting the constitutive activation of downstream pathways that promote survival. While direct, explicit data detailing this compound's specific apoptotic mechanisms in preclinical models are not extensively detailed in the provided search results, its demonstrated ability to induce significant tumor regression and inhibit proliferation in patient-derived xenograft models of GISTs implies a profound effect on cell survival wikipedia.orgnih.gov. The broader context of TKI action in cancer often involves inducing cell death or inhibiting growth, thereby affecting the balance between cell survival and apoptosis.
Effects on cell differentiation and migration in vitro
The KIT receptor plays a key role in regulating cell differentiation and migration wikipedia.orgmrc.ac.ukguidetopharmacology.org. Activated KIT signaling can transmit signals that regulate chemotaxis and cell adhesion wikipedia.org. As an inhibitor of KIT, this compound would logically interfere with these KIT-dependent processes. However, specific detailed research findings explicitly describing the in vitro effects of this compound on cell differentiation and migration are not directly available in the provided search results. The general understanding of KIT's role suggests that its inhibition by this compound would modulate these cellular behaviors, but direct experimental evidence for this compound's impact on differentiation and migration in in vitro models was not found.
Concentration-Dependent Biological Effects of this compound in In Vitro Cellular Models
This compound exhibits concentration-dependent biological effects in various in vitro cellular models, particularly in engineered BaF3 cells expressing different KIT genotypes. Studies have demonstrated that this compound possesses nanomolar potency in inhibiting both cell growth and KIT phosphorylation wikipedia.orgwikidata.orgnih.gov.
The half-maximal inhibitory concentration (IC50) values illustrate the compound's potency against specific KIT mutations:
KIT Genotype (BaF3 Cells) | IC50 (nM) | Source |
KIT p.D816V | 6.6 | wikipedia.orgwikidata.orgnih.gov |
KIT p.V560G/D816V | 7.1 | wikipedia.orgwikidata.orgnih.gov |
BaF3 KIT-WT (stimulated with stem cell factor) | 61 | wikipedia.orgwikidata.orgnih.gov |
These data indicate that this compound is highly potent against engineered BaF3 cells harboring KIT exon 17 mutations (p.D816V) and double KIT exon 11/17 mutations (p.V560G/D816V) at nanomolar concentrations wikipedia.orgwikidata.orgnih.gov. Its activity against wild-type KIT, while still present, is notably lower, demonstrating a selectivity profile wikipedia.org. This concentration-dependent inhibition of growth and KIT phosphorylation underscores its targeted pharmacological activity in cellular models.
Mechanisms of Resistance to Plx9486
Identification of Genetic Alterations Conferring Resistance to PLX9486.
Genetic alterations, primarily mutations in the target kinase or activation of alternative signaling pathways, represent a major class of resistance mechanisms to this compound.
Target-dependent secondary mutations impacting this compound binding.
A predominant mechanism of acquired resistance to KIT inhibitors in GISTs is the development of secondary mutations within the KIT gene itself mdpi.comresearchgate.netnih.govthieme-connect.de. These mutations can alter the drug-binding pocket or the activation loop of the KIT kinase, thereby reducing or preventing the inhibitor's ability to bind effectively mdpi.comthieme-connect.de.
This compound is particularly active against KIT exon 17 and exon 18 mutations, which are common secondary resistance mutations that emerge after treatment with first-line TKIs like imatinib mdpi.comresearchgate.netnih.govnih.govmdedge.comnih.govcancernetwork.comnih.govresearchgate.net. For instance, this compound has demonstrated potent inhibitory activity against KIT D816V (an exon 17 mutation) and double KIT exon 11/17 mutations (e.g., V560G/D816V) in preclinical models researchgate.netnih.govresearchgate.net.
However, this compound exhibits less efficacy against mutations located in KIT exons 13 and 14, which are also common sites for secondary resistance mutations (e.g., V654A in exon 13 and T670I in exon 14) mdpi.comresearchgate.netnih.govnih.gov. This differential activity highlights the heterogeneous nature of resistance mutations and the need for therapies with broader mutational coverage or combination strategies.
Table 1: this compound Activity Against Key KIT Exon Mutations
KIT Exon Mutation Location | Specific Mutations (Examples) | This compound Activity | Other TKI Activity (e.g., Sunitinib) | Reference |
Exon 9 & 11 (Primary) | Potent | Effective | mdpi.comnih.govmdedge.com | |
Exon 17 (Activation Loop) | D816V, D820Y, D820E, N822K | Potent | Ineffective/Resistant | mdpi.comresearchgate.netnih.govnih.govcancernetwork.comnih.govresearchgate.net |
Exon 18 (Activation Loop) | A829P | Potent | Ineffective/Resistant | mdpi.comnih.govmdedge.comnih.gov |
Exon 13 (ATP-binding pocket) | V654A | Less Effective | Potent | mdpi.comresearchgate.netnih.govnih.gov |
Exon 14 (ATP-binding pocket) | T670I | Less Effective | Potent | mdpi.comresearchgate.netnih.govnih.gov |
Activation of bypass signaling pathways mediating resistance.
Beyond target-dependent mutations, tumor cells can develop resistance by activating alternative signaling pathways that bypass the inhibited KIT pathway researchgate.netthieme-connect.dedovepress.comoncotarget.com. This "bypass signaling" allows the tumor cells to maintain proliferation and survival despite effective KIT inhibition.
Common bypass pathways implicated in TKI resistance, including those potentially affecting this compound efficacy, involve other receptor tyrosine kinases (RTKs) and downstream signaling cascades. These can include the activation of:
MAPK pathway : While this compound inhibits MAPK activation downstream of KIT, sustained or reactivated MAPK signaling through alternative routes can confer resistance nih.govresearchgate.netresearchgate.net.
PI3K/mTOR/PTEN pathway : This pathway is crucial for GIST survival and can be activated independently of KIT, leading to resistance dovepress.comidrblab.net.
Other RTKs : Activation or upregulation of other RTKs such as EGFR, MET, IGF-1R, HER2/HER3, or SRC can circumvent the inhibited KIT pathway and drive tumor progression thieme-connect.dedovepress.comoncotarget.com.
The activation of these bypass pathways can occur through various mechanisms, including gene amplification, new mutations in alternative kinases, or changes in ligand availability within the tumor microenvironment thieme-connect.dedovepress.com. Overcoming this type of resistance often necessitates combination therapies that simultaneously target both the primary oncogenic driver and the activated bypass pathways dovepress.comoncotarget.com.
Preclinical Strategies to Overcome this compound Resistance.
Given the multifactorial nature of resistance to this compound, preclinical strategies focus on combination therapies and targeting the underlying resistance mechanisms.
Combination with complementary TKIs : A primary strategy involves combining this compound with other TKIs that have complementary activity profiles against different KIT mutations. For instance, this compound is potent against exon 17 and 18 mutations, while sunitinib is effective against exon 13 and 14 mutations mdpi.comresearchgate.netnih.govnih.gov. Preclinical and early clinical studies have explored the combination of this compound with sunitinib or pexidartinib, demonstrating promising clinical benefit and potentially inhibiting a broader spectrum of KIT mutations mdpi.comnih.govmdedge.comcancernetwork.comnih.govresearchgate.net. This approach aims to address clonal heterogeneity, where different resistance subclones may emerge with distinct mutational profiles nih.gov.
Table 2: Preclinical Combination Strategies for this compound Resistance
Combination Partner | Targeted Mutations/Pathways | Rationale for Combination | Preclinical/Clinical Outcome | Reference |
Sunitinib | KIT Exon 13/14 mutations, VEGFR, PDGFRA | Addresses complementary KIT resistance mutations (ATP-binding pocket) and broader kinase inhibition | Improved progression-free survival, clinical benefit in heavily pre-treated GIST patients cancernetwork.comnih.gov | mdpi.commdedge.comcancernetwork.comnih.gov |
Pexidartinib | CSF-1R, KIT, FLT3 | Broader KIT inhibition and potential targeting of TME components | Established activity against resistant GIST, tolerability, and meaningful clinical activity nih.govmdedge.com | nih.govmdedge.com |
Other TKIs targeting bypass pathways | e.g., EGFR, MET, IGF-1R, PI3K/AKT/mTOR | Dual inhibition of oncogene driver and activated bypass pathways | Necessary to overcome bypass signaling resistance dovepress.comoncotarget.com | dovepress.comoncotarget.com |
Targeting bypass signaling pathways : When resistance is mediated by the activation of bypass signaling pathways, strategies involve the dual inhibition of both the primary oncogenic driver (KIT) and the activated bypass pathway dovepress.comoncotarget.com. Identifying the specific alternate pathway is critical for selecting appropriate combination partners oncotarget.com.
Addressing non-genetic adaptive mechanisms : Strategies to overcome non-genetic resistance mechanisms, such as phenotypic plasticity and cellular reprogramming, involve targeting the factors that drive these adaptive states. This could include inhibitors of epigenetic modifiers, pathways involved in stress responses, or factors promoting the persister cell phenotype nih.govd-nb.infomdpi.comgustaveroussy.fr.
Modulating the tumor microenvironment : Given the TME's significant role in resistance, preclinical efforts are exploring ways to modulate its components to enhance drug sensitivity. This could involve targeting immunosuppressive cells (e.g., MDSCs, TAMs), cancer-associated fibroblasts, or components of the extracellular matrix that contribute to resistance nih.govfrontiersin.orgnih.govsciety.org.
These preclinical strategies aim to develop more comprehensive and durable treatment approaches that can overcome the complex mechanisms of resistance to this compound and similar targeted therapies.
Development and evaluation of next-generation this compound derivatives.
The development of next-generation inhibitors, including this compound itself, focuses on targeting alternate receptor conformations or unique mutations to overcome resistance researchgate.net. A key strategy involves combination therapy to achieve broader mutation coverage and global disease control nih.govfrontiersin.org. This compound has been extensively evaluated in combination with sunitinib, a type II KIT inhibitor that targets ATP-binding pocket mutations (exons 13 and 14) nih.govresearchgate.netnih.govnih.govfrontiersin.org2minutemedicine.comresearchgate.net. This combination aims to co-target both the active (this compound) and inactive (sunitinib) conformations of KIT nih.govnih.gov.
Preclinical studies have demonstrated the potent anti-tumor efficacy of this compound in patient-derived xenograft models of GISTs that harbored primary KIT exon 9 and 11 mutations, as well as secondary exon 17 and 18 mutations researchgate.netresearchgate.netmdpi.com.
A phase 1b/2a nonrandomized clinical trial (NCT02401815) assessed this compound as a single agent and in combination with sunitinib in patients with advanced solid tumors, predominantly GIST nih.govresearchgate.netidrblab.net. The combination of this compound and sunitinib demonstrated notable clinical benefit in patients with refractory GIST, with a median progression-free survival (PFS) of 12.1 months and a clinical benefit rate (CBR) of 80% nih.govnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net.
Table 1: Clinical Outcomes of this compound in Refractory GIST (Phase 1b/2a Trial) nih.govresearchgate.net
Treatment Regimen | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
This compound Monotherapy (1000 mg daily) | 8% researchgate.net | 50% nih.govresearchgate.net | 5.75 months researchgate.net |
This compound + Sunitinib Combination | 20% researchgate.net | 80% nih.govfrontiersin.orgresearchgate.netresearchgate.net | 12.1 months nih.govnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net |
Longitudinal monitoring of KIT mutations in circulating tumor DNA (ctDNA) during the trial provided insights into the mutational landscape. Initial changes in ctDNA levels suggested that this compound inhibited clones harboring A-loop mutations (exons 17 and 18) nih.govresearchgate.net. The addition of sunitinib broadened the spectrum of targetable resistant KIT mutations to include those in the ATP-binding pocket (exons 13 and 14) nih.govresearchgate.net.
Based on these encouraging results, a randomized open-label phase III trial (NCT05208047) is currently underway to compare the efficacy of this compound (also referred to as CGT9486) in combination with sunitinib versus sunitinib alone in patients with imatinib-resistant or intolerant GIST researchgate.net.
Targeted interventions for identified resistance pathways.
Targeted interventions for this compound resistance pathways primarily revolve around combination therapy to address the heterogeneous nature of resistance mutations in GIST nih.govfrontiersin.orgresearchgate.net. The rationale for combining this compound with sunitinib is to achieve complementary inhibition: this compound targets activation-loop mutations (exons 17 and 18), while sunitinib targets ATP-binding pocket mutations (exons 13 and 14) nih.govnih.gov. This dual targeting approach aims to overcome the limitations of single-agent therapy, which may only inhibit a subset of the diverse resistance subclones nih.gov.
Beyond direct KIT inhibition, other strategies are being explored to overcome resistance by acting on alternative signaling pathways. For instance, interventions targeting downstream pathways such as RAS/MAPK or PI3K/mTOR are under investigation frontiersin.org. The oral mTOR inhibitor everolimus has demonstrated efficacy in GIST patients who have become refractory to imatinib and sunitinib, with a significant proportion achieving progression-free status or stable disease frontiersin.org.
The ongoing development of next-generation TKIs with broader activity against various activating and resistance mutations, such as THE-630, represents another avenue for targeted intervention researchgate.net. Additionally, novel therapeutic modalities like antibody-drug conjugates, such as DS-6157a, which targets the G-protein coupled receptor 20 (GPR20), are being investigated for their potential in GIST models resistant to multiple TKIs, including imatinib, sunitinib, and regorafenib nih.gov. These multifaceted approaches underscore the ongoing efforts to develop effective strategies against the complex mechanisms of resistance in GIST.
Methodological Approaches and Advanced Models in Plx9486 Research
Advanced In Vitro Model Systems for PLX9486 Study
Advanced in vitro model systems are crucial for understanding the cellular and molecular effects of this compound in a controlled environment, offering advantages over traditional two-dimensional (2D) cell cultures by better mimicking the physiological complexity of human tissues.
Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement in in vitro research by more accurately replicating the in vivo cellular environment compared to conventional 2D monolayer cultures. These models facilitate enhanced cell-to-cell interactions, cell migration, and more physiologically relevant responses to therapeutic agents due to differences in nutrient and oxygen availability within the complex structure. fishersci.caguidetopharmacology.orgguidetopharmacology.org
Organoids, often referred to as "mini-organs," are derived from stem cells or tissue-specific progenitor cells and can self-organize into miniature structures that mimic the functional and structural characteristics of specific organs. guidetopharmacology.orgguidetopharmacology.orgmims.com In cancer biology, patient-derived organoids (PDOs) are particularly valuable as they retain the heterogeneity and characteristics of the original tumor, making them highly representative models for disease modeling and drug discovery. guidetopharmacology.orgguidetopharmacology.orgidrblab.net While specific studies detailing the application of 3D cell culture or organoid models directly for this compound research were not extensively highlighted, these advanced in vitro systems are increasingly utilized in oncology for drug screening and understanding tumor biology. Their capacity to preserve patient-specific tumor characteristics and heterogeneity makes them highly relevant for investigating targeted therapies like this compound, especially in the context of personalized medicine and identifying effective treatment strategies for resistant tumors.
High-throughput screening (HTS) methodologies are instrumental in modern drug discovery, enabling the rapid and simultaneous testing of large libraries of compounds against specific biological targets or pathways. These platforms integrate automated equipment and support various detection modalities, including absorbance, fluorescence, and luminescence, to efficiently identify novel therapeutic agents or modulators. mims.com
This compound itself was developed through a structure-based design approach, leveraging insights from X-ray crystallography of the KITD816V mutation to create a selective type I KIT inhibitor. labshare.cn While this indicates a rational drug design process rather than a broad HTS for this compound's initial discovery, HTS remains a powerful tool for identifying compounds that can modulate the activity of existing drugs or act synergistically with them. Given that this compound is often investigated in combination with other tyrosine kinase inhibitors, such as sunitinib, to achieve broader coverage against diverse KIT mutations and overcome resistance fishersci.cawikidata.orgmims.com, HTS could be employed to discover novel synergistic agents that enhance this compound's therapeutic effects or to identify modulators of downstream signaling pathways affected by KIT inhibition. This approach is crucial for optimizing combination therapies and addressing the complex landscape of drug resistance in cancer.
Application of 3D cell culture and organoid models.
Sophisticated In Vivo Methodologies for this compound Preclinical Assessment
In vivo methodologies are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound within a living system, providing a more comprehensive understanding of its effects in a complex biological context.
Patient-derived xenograft (PDX) models are highly sophisticated in vivo systems that involve transplanting tumor tissue directly from consenting patients into immunodeficient mice. These models are invaluable because they faithfully recapitulate the histological and molecular characteristics, as well as the drug sensitivities, of the original patient's tumor. guidetopharmacology.orgguidetopharmacology.orginvivochem.com This makes PDX models particularly suitable for preclinical drug testing, including efficacy and resistance studies for novel compounds like this compound.
Research has demonstrated the significant anti-tumor efficacy of this compound in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors (GIST). guidetopharmacology.orgguidetopharmacology.orginvivochem.comwikidata.orgwikidata.org For instance, this compound showed substantial anti-tumor activity in specific GIST PDX models, including UZLX-GIST9 (harboring KIT: p.P577del;W557LfsX5;D820G mutations) and MRL-GIST1 (with KIT: p.W557_K558del;Y823D mutations). wikidata.org In these models, treatment with this compound led to significant tumor regression and a strong inhibition of mitogen-activated protein kinase (MAPK) activation, a key downstream signaling pathway of KIT. wikidata.org These findings underscore the utility of PDX models in validating the in vivo activity of this compound against complex, drug-resistant tumor profiles, providing critical data for its translational development.
Table 1: Efficacy of this compound in GIST PDX Models
PDX Model Name | KIT Mutations | Observed Efficacy of this compound | Key Molecular Effect | Source |
UZLX-GIST9 | p.P577del;W557LfsX5;D820G | Significant tumor regression, strong anti-tumor activity | Strong inhibition of MAPK activation | wikidata.org |
MRL-GIST1 | p.W557_K558del;Y823D | Significant tumor regression, strong anti-tumor activity | Strong inhibition of MAPK activation | wikidata.org |
Advanced imaging techniques play a pivotal role in the preclinical assessment of therapeutic agents by allowing non-invasive, longitudinal monitoring of drug effects in animal models. In oncology research, modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Computed Tomography (CT), and optical imaging techniques like bioluminescence and fluorescence are widely employed. wikidata.orgmims.comwikipedia.orgpharmakb.comnih.gov These techniques enable researchers to track tumor growth or regression, assess changes in tumor metabolism or perfusion, and visualize the distribution of therapeutic agents or their effects at a cellular level. mims.comnih.gov
For compounds like this compound, which are evaluated in complex in vivo models such as PDX, advanced imaging provides crucial data on treatment response without the need for terminal procedures at each time point. For example, optical imaging can track fluorescently labeled cancer cells, allowing for the study of cell migration and metastasis. mims.com While specific imaging studies directly monitoring this compound effects were not detailed in the provided search results, the integration of these advanced imaging techniques is an essential component of comprehensive preclinical assessment frameworks. They offer high-resolution insights into the spatial and temporal dynamics of drug action and disease progression, thereby informing clinical development strategies.
Utilization of patient-derived xenograft (PDX) models for efficacy and resistance studies.
Omics-Based Approaches in this compound Research
Omics-based approaches, encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics, have revolutionized cancer research by providing a holistic understanding of the molecular landscape of tumors. These high-throughput technologies enable comprehensive profiling of tumors, offering deep insights into molecular diversity, disease mechanisms, and the identification of novel biomarkers. mrc.ac.ukfishersci.cauni.luwikipedia.org
In the context of this compound research, circulating tumor DNA (ctDNA) analysis stands out as a directly applied omics-based approach. ctDNA, which refers to tumor-derived DNA fragments found in the bloodstream, serves as a non-invasive liquid biopsy tool. Its analysis has been utilized to support the specificity of this compound and to demonstrate its clinical activity against KIT exon 17 mutations. nih.gov Furthermore, changes observed in ctDNA profiles have been associated with tumor response and progression-free survival (PFS) in patients treated with this compound. nih.govwikidata.org This application of genomics provides real-time insights into the molecular evolution of tumors and their response to therapy, offering a valuable tool for monitoring treatment efficacy and detecting resistance mechanisms. Beyond ctDNA, the broader application of multi-omics could further elucidate the intricate molecular pathways modulated by this compound, identify predictive biomarkers for patient stratification, and uncover novel resistance mechanisms, thereby guiding the development of more effective and personalized treatment strategies.
Genomic and transcriptomic profiling to elucidate this compound mechanisms.
Genomic and transcriptomic profiling are crucial for understanding how this compound exerts its effects at the molecular level and for identifying genetic alterations that influence response or resistance. Studies have shown that this compound selectively inhibits a spectrum of KIT mutations, including difficult-to-treat exon 17/18 activation loop variants mdedge.comthe-hospitalist.org.
For instance, in patients with refractory GISTs treated with this compound, a decrease in the levels of circulating exon 17 and 18 mutations was observed, indicating that this compound can suppress tumor subclones dependent on A-loop mutations nih.govcancernetwork.com. When this compound was combined with sunitinib, initial decreases in exon 13-mutant and exon 14-mutant alleles were also noted, suggesting a broader inhibition of KIT mutant receptors nih.govcancernetwork.com.
The efficacy of single-agent this compound has been suggested by circulating tumor DNA studies, which demonstrated reductions in circulating tumor DNA levels of exons 11 and 17/18, reflecting the TKI's selectivity profile mdedge.comthe-hospitalist.orgmdedge.com.
Proteomic and metabolomic analyses of this compound response.
Proteomic and metabolomic analyses provide insights into the protein expression changes and metabolic shifts that occur in response to this compound treatment. While specific detailed findings on proteomic and metabolomic analyses directly linked to this compound are less extensively detailed in the provided search results, the broader context of GIST research indicates the importance of these approaches. For example, proteomic analyses in GIST research have been used to identify molecular stromal components related to tumor response researchgate.net. Pharmacodynamic analysis of this compound in xenograft models showed a pronounced reduction in mitogen-activated protein kinase (MAPK) activation and other downstream effects of the KIT signaling pathway nih.govresearchgate.net. This indicates that this compound effectively inhibits key signaling pathways crucial for tumor growth and survival.
Circulating tumor DNA (ctDNA) analysis as a translational research tool.
Circulating tumor DNA (ctDNA) analysis is a valuable translational research tool in this compound studies, enabling longitudinal monitoring of KIT mutations and identification of emerging resistance mechanisms nih.govnih.gov. This non-invasive method allows for real-time assessment of disease activity and treatment response.
In clinical trials, ctDNA analysis has been used to supplement clinical efficacy endpoints like progression-free survival and clinical benefit rate nih.govnih.gov. For example, in a phase 1b/2a trial, ctDNA analysis showed that levels of circulating exon 17 and 18 mutations decreased early in patients who experienced clinical benefit on this compound treatment, suggesting suppression of tumor subclones dependent on A-loop mutations nih.govcancernetwork.com. When this compound was combined with sunitinib, decreases in exon 13-mutant and exon 14-mutant alleles were observed, coinciding with clinical benefit and indicating that the combination broadened the spectrum of targetable resistant KIT mutations nih.govcancernetwork.com.
The ability of ctDNA analysis to identify known driver and TKI-resistant mutations in liquid biopsies of GIST patients, with high concordance to tissue biopsies, highlights its utility in molecular classification and guiding medical management larvol.com.
Computational and Structural Biology Applications for this compound.
Computational and structural biology play a significant role in the rational design and characterization of compounds like this compound, providing detailed molecular understanding of their interactions with target proteins.
Molecular docking and dynamics simulations to predict interactions.
Molecular docking and dynamics simulations are employed to predict how this compound interacts with its target, the KIT kinase. These in silico methods provide insights into the binding affinity and conformational changes upon ligand binding. The design of this compound was informed by X-ray crystallography studies of KITD816V, which provided detailed molecular understanding of acquired resistance to standard therapies nih.gov. This structural insight was instrumental in designing this compound as a selective type I KIT inhibitor with activity against DFG-in A-loop mutations nih.govnih.govrcsb.org.
The crystal structure of the KIT kinase domain with this compound (bezuclastinib) in the DFG-in state (PDB ID: 7KHK) is available, offering direct structural evidence of its binding mode and interactions nih.govrcsb.org. Such structural data is crucial for understanding the molecular basis of its selectivity and potency. Molecular dynamics simulations are also used to identify potential drug candidates and understand their interactions with complex biological structures researchgate.netmedchemexpress.comtopograph.info.
In silico prediction of this compound binding and specificity.
In silico prediction methods are used to forecast the binding characteristics and specificity of this compound to various KIT mutations and other kinases. This compound is characterized as a highly selective type I TKI, exhibiting greater than 150-fold selectivity for mutant versus wild-type KIT mdedge.comthe-hospitalist.org. This high selectivity helps minimize off-target effects.
The compound potently inhibits KIT exon 17 mutations, including D816V, and shows activity against primary KIT exon 9 and 11 mutations guidetopharmacology.orgmdpi.comtargetedonc.comnih.govthe-hospitalist.orgnih.govresearchgate.net. While effective against exon 17 mutations, it is less effective against exons 13 and 14-mutated GISTs mdpi.comresearchgate.net. This differential activity highlights the importance of in silico predictions in guiding combination strategies, such as with sunitinib, which is active against ATP-binding pocket mutations (exons 13 and 14) nih.govmdpi.comtargetedonc.comresearchgate.netexpertperspectives.comcogentbio.comprnewswire.com.
Computational approaches, including virtual screening and molecular dynamics simulations, contribute to the rational discovery and design of compounds with specific binding profiles researchgate.netmedchemexpress.com. These tools are essential for predicting how this compound binds to different conformations of KIT and for optimizing its specificity against various oncogenic mutations.
Future Research Directions and Unanswered Questions for Plx9486
Exploration of novel biological indications for PLX9486 beyond current primary focus.
While this compound is currently being evaluated for its efficacy in Gastrointestinal Stromal Tumors (GIST) and Systemic Mastocytosis (SM), particularly in cases driven by KIT mutations such as D816V and exon 17 alterations, its potential extends beyond these primary indications wikipedia.orgpatsnap.com. Early-phase clinical trials have included "advanced solid tumors" more broadly, suggesting a wider applicability patsnap.commycancergenome.org. Future research endeavors should focus on identifying other rare or refractory cancers where aberrant KIT signaling plays a significant oncogenic role, potentially leading to novel therapeutic applications for this compound cogentbio.com. This exploration could involve screening for KIT-driven pathologies in tumor types not traditionally associated with this kinase or investigating synergistic combinations with other targeted agents to overcome resistance mechanisms in a broader spectrum of solid tumors.
Deepening the understanding of context-dependent this compound mechanisms of action.
This compound functions as a selective type I KIT inhibitor, preferentially binding to the active conformation of the KIT kinase and demonstrating potent activity against primary KIT mutations (exons 9 and 11) and activation loop mutations (exons 17 and 18), including the prevalent D816V mutation cogentbio.commdpi.comnih.gov. The context-dependent nature of its action is particularly evident in combination therapies. For instance, when combined with sunitinib, a type II KIT inhibitor that targets the inactive conformation and is effective against ATP-binding pocket mutations (exons 13 and 14), this compound contributes to a broader inhibition profile cogentbio.comnih.govresearchgate.net. This synergistic approach addresses the complex mutational landscape and clonal heterogeneity often observed in refractory GIST nih.govresearchgate.net.
Circulating tumor DNA (ctDNA) analysis has provided clinical evidence of this context-dependent activity. Studies have shown that this compound monotherapy effectively reduces exon 17/18 mutant alleles, while the combination with sunitinib leads to further suppression of exon 13/14 mutations, correlating with improved clinical benefit nih.govresearchgate.net. Deepening this understanding involves further elucidation of the precise molecular interactions and downstream signaling pathway modulation in various mutational contexts, potentially identifying specific mutational clusters that derive maximal benefit from this compound monotherapy versus combination regimens.
The clinical benefit observed with this compound, both as a monotherapy and in combination with sunitinib, highlights its promising activity in heavily pre-treated GIST patient populations. The median progression-free survival (PFS) and clinical benefit rate (CBR) vary depending on the treatment regimen, as summarized in the table below nih.govresearchgate.net:
Treatment Regimen | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) |
This compound Monotherapy (1000 mg daily) | 5.75 months nih.gov | 50% nih.gov |
This compound (500-1000 mg) + Sunitinib (25-37.5 mg) | 12.1 months nih.govresearchgate.net | 80% nih.gov |
Development of advanced preclinical models for enhanced predictivity of this compound response.
The development of advanced preclinical models has been crucial in assessing and predicting this compound's efficacy, particularly in the context of tyrosine kinase inhibitor (TKI) resistance. Studies have utilized engineered BaF3 cells and patient-derived xenograft (PDX) models of imatinib-resistant GIST mdpi.comnih.gov. These PDX models, derived directly from patient tumors, more accurately recapitulate the genetic heterogeneity and tumor microenvironment of human cancers, thereby enhancing the predictivity of preclinical findings for clinical outcomes nih.gov.
In these models, this compound has demonstrated potent in vitro nanomolar potency in inhibiting growth and KIT phosphorylation in cells transformed with KIT exon 17 mutations (e.g., D816V) and double KIT exon 11/17 mutations nih.gov. In vivo studies using PDX models, such as UZLX-GIST9 and MRL-GIST1, showed significant tumor regression and strong inhibition of MAPK activation, a key downstream pathway of KIT signaling nih.gov. Future efforts should focus on developing more complex in vitro systems, such such as organoids or 3D co-culture models, that better mimic the tumor microenvironment and immune cell interactions, and expanding the library of PDX models to cover a wider spectrum of KIT mutation profiles and resistance mechanisms, including those emerging under this compound treatment. This will further enhance the predictivity of preclinical studies for clinical response.
Integration of multi-omics data for a holistic understanding of this compound biological activity.
The integration of multi-omics data represents a critical future direction for gaining a holistic understanding of this compound's biological activity and optimizing its therapeutic application. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can reveal intricate interrelationships between biomolecules and their functions, providing a comprehensive view of complex biological processes nih.govfrontiersin.orgmdpi.com.
For this compound, this could involve correlating genomic mutation profiles (e.g., specific KIT mutations and co-occurring alterations) with transcriptomic changes (gene expression patterns in response to treatment), proteomic alterations (changes in KIT phosphorylation states and downstream signaling pathway activation), and metabolomic shifts in tumor cells and the tumor microenvironment nih.govfrontiersin.orgrsc.org. Such integrated analyses could help identify novel biomarkers of response or resistance to this compound, uncover compensatory pathways activated upon KIT inhibition, and stratify patients into molecular subtypes that are more likely to benefit from this compound monotherapy or combination regimens nih.govfrontiersin.orgfrontlinegenomics.com. Advanced computational methods, including machine learning and network-based analyses, will be essential to process and interpret these large, diverse datasets, ultimately leading to more precise and individualized treatment strategies for this compound frontiersin.orgfrontlinegenomics.com.
Q & A
Q. What is the molecular mechanism of PLX9486 in targeting KIT mutations, and how does this inform preclinical model selection?
this compound selectively inhibits primary (exons 9, 11) and activation loop (exons 17, 18) KIT mutations by binding to both active and inactive kinase conformations . To validate its mechanism, researchers should use in vitro models (e.g., Ba/F3 cells expressing specific KIT mutations) and correlate inhibition efficacy with mutational status via phospho-KIT immunoblotting. In vivo studies should prioritize patient-derived xenograft (PDX) models with confirmed KIT mutation profiles .
Q. How should researchers design Phase I/II clinical trials to evaluate this compound monotherapy safety and efficacy?
Key considerations include:
- Dose escalation: Start with 250–1000 mg daily, monitoring dose-limiting toxicities (DLTs) and pharmacokinetics (PK) to establish maximum tolerated dose (MTD) .
- Efficacy endpoints: Use progression-free survival (PFS) and circulating tumor DNA (ctDNA) analysis to track mutation-specific responses .
- Cohort stratification: Prioritize patients with confirmed KIT exon 11/17/18 mutations via next-generation sequencing (NGS) .
Q. What methodologies are critical for assessing this compound pharmacodynamic activity in clinical samples?
- ctDNA analysis : Track allele frequency changes in KIT mutations using digital PCR or NGS to confirm target engagement .
- Tumor biopsies : Perform immunohistochemistry (IHC) for phospho-KIT pre- and post-treatment to validate pathway inhibition .
- PK/PD modeling : Correlate plasma drug levels with ctDNA response rates to optimize dosing schedules .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound monotherapy efficacy across dose levels?
In a Phase I trial, 1000 mg daily showed a median PFS of 5.75 months vs. 1.74 months at ≤500 mg . To address this discrepancy:
- Conduct in silico simulations to model dose-exposure relationships and identify thresholds for target saturation.
- Analyze PK variability (e.g., CYP3A4 interactions, food effects) that may reduce lower-dose efficacy .
- Validate findings using PDX models mimicking human PK parameters .
Q. What strategies optimize this compound combination therapies to overcome resistance in KIT-mutant tumors?
- Synergy with sunitinib : Co-target active (this compound) and inactive (sunitinib) kinase conformations to broaden mutation coverage. In a trial, this combination achieved a median PFS of 12.1 months vs. 5.75 months for monotherapy .
- Resistance mechanisms : Use CRISPR screens to identify bypass pathways (e.g., MAPK, PI3K) activated post-treatment. Validate with RNA sequencing of post-progression biopsies .
Q. How should conflicting ctDNA and radiographic data be interpreted in this compound trials?
Example: A patient with stable ctDNA but radiographic progression may indicate clonal heterogeneity or off-target resistance. Mitigation strategies:
- Integrate multi-region sequencing to assess spatial tumor evolution.
- Use functional imaging (e.g., FDG-PET) to distinguish inflammatory responses from true progression .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing small cohort data in this compound studies?
- Bayesian hierarchical models : Account for inter-patient variability in mutation subtypes and prior therapies .
- Landmark analysis : Compare PFS at predefined timepoints (e.g., 3/6 months) to reduce censoring bias .
Q. How to ethically design trials for heavily pretreated GIST populations?
- Inclusion criteria : Prioritize patients with ≥2 prior tyrosine kinase inhibitor (TKI) failures, ensuring alignment with NCCN guidelines .
- Safety monitoring : Implement biweekly ECG/QTc assessments for sunitinib combinations due to cardiotoxicity risks .
Data Reproducibility and Reporting
Q. What minimal datasets are required for replicating this compound preclinical studies?
Q. How to address publication bias in this compound combination therapy research?
- Negative data reporting : Publish trial outcomes irrespective of significance (e.g., ClinicalTrials.gov updates) .
- Preclinical transparency : Share raw imaging, flow cytometry, and sequencing data via repositories like Figshare or Zenodo .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.